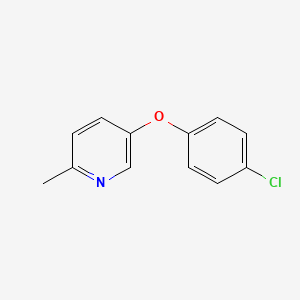

5-(4-Chlorophenoxy)-2-methylpyridine

Description

Properties

CAS No. |

72133-23-4 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

5-(4-chlorophenoxy)-2-methylpyridine |

InChI |

InChI=1S/C12H10ClNO/c1-9-2-5-12(8-14-9)15-11-6-3-10(13)4-7-11/h2-8H,1H3 |

InChI Key |

LKLOIBKLYSDLFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular polarity and may enhance binding to biological targets but reduce solubility .

- Methoxy groups (-OCH₃) contribute to hydrogen bonding and metabolic stability .

Physical and Spectroscopic Properties

Data from analogs provide insights into expected properties:

Notes:

Example Pathway (Inferred) :

2-Methylpyridine → Nitration → 5-Nitro-2-methylpyridine

Reduction → 5-Amino-2-methylpyridine

Diazotization + 4-chlorophenol coupling → Target compound

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenoxy)-2-methylpyridine, and how can researchers optimize reaction yields?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 2-methylpyridine derivatives with 4-chlorophenol under alkaline conditions (e.g., NaOH in dichloromethane) . Purification steps often include column chromatography and recrystallization. Yield optimization requires controlled stoichiometry, inert atmospheres, and monitoring reaction time/temperature. For example, analogous pyridine derivatives achieved 70–80% yields under similar conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Due to limited toxicity data, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or light, as these may trigger hydrolysis or photochemical reactions . Waste disposal must follow hazardous chemical protocols, including neutralization and professional waste management services .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC with UV detection for quantitative purity assessment (e.g., >99% purity as reported for related chlorophenyl-pyridines) .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography to resolve crystal packing and dihedral angles between aromatic rings, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Use computational chemistry tools (DFT calculations) to predict spectra and validate experimental results .

Q. What strategies are effective for studying the degradation pathways of this compound under environmental conditions?

- Methodology : Simulate degradation via:

- Photolysis : Expose to UV light (254–365 nm) in aqueous/organic solvents and monitor by LC-MS.

- Hydrolysis : Test stability at varying pH (1–14) and temperatures.

- Oxidative studies : Use ozone or hydroxyl radicals to identify breakdown products. Surface adsorption studies (e.g., on silica or indoor materials) can also reveal environmental persistence .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or cytochrome P450).

- Conduct MD simulations to assess ligand-protein stability over time.

- Use QSAR models to correlate structural modifications (e.g., substituent electronegativity) with inhibitory activity, as seen in related pyridine-based medicinal compounds .

Q. What experimental designs are suitable for probing the electronic effects of the 4-chlorophenoxy group on pyridine ring reactivity?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects.

- Kinetic studies : Compare reaction rates (e.g., nitration or halogenation) with unsubstituted 2-methylpyridine.

- Spectroscopic probes : UV-Vis spectroscopy to track charge-transfer interactions in donor-acceptor systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.